molecular formula C23H25NO4 B4006871 10-(2,3-dimethoxyphenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid

10-(2,3-dimethoxyphenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid

Cat. No.: B4006871
M. Wt: 379.4 g/mol
InChI Key: ZDNWPEVWMMJZJR-UHFFFAOYSA-N
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Description

10-(2,3-dimethoxyphenyl)-9-azatetracyclo[102102,1103,8]pentadeca-3(8),4,6-triene-7-carboxylic acid is a complex organic compound with a unique structure that includes a tetracyclic core and various functional groups

Scientific Research Applications

10-(2,3-dimethoxyphenyl)-9-azatetracyclo[102102,11

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases that involve the pathways it targets.

    Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2,3-dimethoxyphenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the 2,3-dimethoxyphenyl group: This step usually involves a Friedel-Crafts alkylation reaction, where the phenyl group is introduced onto the tetracyclic core.

    Functionalization of the carboxylic acid group: This can be done through various methods, including oxidation reactions or the use of carboxylation reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

10-(2,3-dimethoxyphenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might produce ketones or aldehydes, while reduction reactions could yield alcohols or alkanes.

Mechanism of Action

The mechanism by which 10-(2,3-dimethoxyphenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to interact with these targets in a specific manner, potentially leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 10-(2,3-dimethoxyphenyl)-9-azabicyclo[4.2.1]nonane-3-carboxylic acid
  • 10-(2,3-dimethoxyphenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxamide

Uniqueness

What sets 10-(2,3-dimethoxyphenyl)-9-azatetracyclo[102102,1103,8]pentadeca-3(8),4,6-triene-7-carboxylic acid apart from similar compounds is its unique tetracyclic core and the specific arrangement of functional groups

Properties

IUPAC Name

10-(2,3-dimethoxyphenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-27-17-8-4-6-15(22(17)28-2)21-19-13-10-9-12(11-13)18(19)14-5-3-7-16(23(25)26)20(14)24-21/h3-8,12-13,18-19,21,24H,9-11H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNWPEVWMMJZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2C3C4CCC(C4)C3C5=C(N2)C(=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-(2,3-dimethoxyphenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid
Reactant of Route 2
10-(2,3-dimethoxyphenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid
Reactant of Route 3
10-(2,3-dimethoxyphenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid
Reactant of Route 4
10-(2,3-dimethoxyphenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid
Reactant of Route 5
10-(2,3-dimethoxyphenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid
Reactant of Route 6
10-(2,3-dimethoxyphenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid

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